L-Alanine

Beschreibung

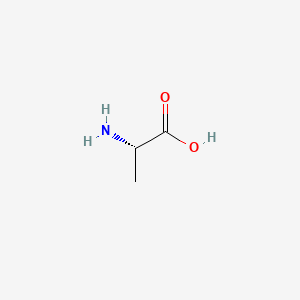

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Record name | α-alanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-17-7 | |

| Record name | L-Alanine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20873899 | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

250 °C (sublimes) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.432 g/cu cm at 22 °C | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orthorhombic crystals from water, White crystalline powder | |

CAS No. |

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9 | |

| Record name | L-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025191177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077160919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF5P57N2ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 °C (decomposes), 300 °C | |

| Record name | Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00160 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (L)-ALANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1801 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Anabolic Pathways of Alanine

L-Alanine Biosynthetic Routes

This compound can be synthesized via several enzymatic pathways, with the most prominent involving the modification of pyruvate (B1213749). ontosight.aiontosight.ai These pathways are vital for supplying alanine for protein synthesis and for its role in metabolic cycles like the glucose-alanine cycle. ontosight.aiwikipedia.org

Transamination Mechanisms Involving Pyruvate

Transamination is a central mechanism for amino acid synthesis, involving the transfer of an amino group from one molecule to another. jagiroadcollegelive.co.in In the context of alanine biosynthesis, this process frequently involves pyruvate as the amino group acceptor. wikipedia.orgontosight.ai

Alanine aminotransferase (ALT), also known as alanine transaminase (ALAT) or serum glutamate-pyruvate transaminase (GPT), is a key enzyme catalyzing the reversible transamination reaction between L-glutamate and pyruvate. wikipedia.orgfujifilm.comnzytech.com This reaction results in the formation of this compound and α-ketoglutarate. wikipedia.org

The reaction catalyzed by ALT can be represented as:

L-Glutamate + Pyruvate ⇌ this compound + α-Ketoglutarate wikipedia.org

This enzymatic conversion is a primary route for this compound biosynthesis in many organisms, including humans and plants. ontosight.aicabidigitallibrary.org ALT activity is particularly significant in tissues involved in the glucose-alanine cycle, such as muscle and liver, where it facilitates the interconversion of alanine and pyruvate. wikipedia.orgcreative-proteomics.com

Data Table: Alanine Aminotransferase (ALT) Catalyzed Reaction

| Enzyme | Substrate 1 | Substrate 2 | Product 1 | Product 2 |

| Alanine Aminotransferase (ALT) | L-Glutamate | Pyruvate | This compound | α-Ketoglutarate |

While glutamate (B1630785) is a primary amino group donor in ALT-mediated alanine synthesis, other amino acids can also indirectly contribute to alanine biosynthesis through their metabolic interconnections. wikipedia.orglibretexts.org Branched-chain amino acids like valine, leucine (B10760876), and isoleucine can be metabolized, and their amino groups can eventually be channeled into the transamination reactions that produce alanine. wikipedia.orgmsu.ru Additionally, aspartate metabolism is interconnected with alanine, as aspartic acid can participate in transamination reactions that yield alanine. ontosight.ai

The interplay between alanine and other amino acids, particularly glutamate, is central to nitrogen metabolism and the balance of amino acids within the cell. creative-proteomics.com The reversible nature of the transamination reaction catalyzed by ALT allows for dynamic flux between amino acid and carbohydrate metabolism. creative-proteomics.com

Alanine Aminotransferase (ALT) Catalysis in this compound Synthesis

Reductive Amination Pathways

Another significant pathway for this compound synthesis is the reductive amination of pyruvate. wikipedia.orgontosight.ai This process directly incorporates an amino group into pyruvate under reducing conditions. wikipedia.org

Alanine dehydrogenase (AlaDH) is an enzyme found in many microorganisms that catalyzes the reversible reductive amination of pyruvate to this compound. pnas.orgresearchgate.netwikipedia.orgmatthey.comnih.gov This reaction provides a route for the incorporation of ammonia (B1221849) into organic molecules, producing this compound. researchgate.netnih.gov

The reaction catalyzed by AlaDH can be represented as:

Pyruvate + NH₄⁺ + NADH + H⁺ ⇌ this compound + NAD⁺ + H₂O pnas.orgresearchgate.net

AlaDH plays a crucial role in nitrogen metabolism in microorganisms and is involved in maintaining redox balance due to its link with the NAD⁺/NADH couple. researchgate.netnih.gov In some microorganisms, AlaDH activity is essential for this compound synthesis, particularly under conditions of high nitrogen availability. pnas.orgnih.gov

Data Table: Alanine Dehydrogenase (AlaDH) Catalyzed Reaction

| Enzyme | Substrate 1 | Substrate 2 | Substrate 3 | Product 1 | Product 2 | Product 3 |

| Alanine Dehydrogenase (AlaDH) | Pyruvate | Ammonium (B1175870) (NH₄⁺) | NADH + H⁺ | This compound | NAD⁺ | Water (H₂O) |

Both major enzymatic pathways for alanine biosynthesis are dependent on specific cofactors. Alanine aminotransferase (ALT), like all aminotransferases, requires pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.orgcabidigitallibrary.orgnih.goveclinpath.com PLP is crucial for the transfer of the amino group during the transamination reaction. wikipedia.orgnih.gov

Alanine dehydrogenase (AlaDH), on the other hand, requires nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a cofactor for the reductive amination of pyruvate. pnas.orgresearchgate.netmatthey.comsigmaaldrich.commatthey.com NADH acts as a reducing agent, providing the electrons necessary for the conversion of pyruvate to alanine. sigmaaldrich.commatthey.com The activity of AlaDH is linked to the NAD⁺/NADH redox balance in the cell. researchgate.netnih.govmdpi.com

Data Table: Cofactor Dependencies in Alanine Anabolism

Alanine Dehydrogenase (AlaDH) Mediated Synthesis

β-Alanine Biosynthetic Routes

β-Alanine can be synthesized through multiple metabolic pathways, including the decarboxylation of L-aspartate, the degradation of uracil (B121893), and the propionate (B1217596) pathway. wikipedia.orgnih.govfrontiersin.orgbio-rad.comnih.gov These routes vary in their prevalence across different organisms. biorxiv.org

Decarboxylation of L-Aspartate

The decarboxylation of L-aspartate is a significant pathway for β-alanine synthesis, particularly in many bacteria and some eukaryotes. biorxiv.orgmdpi.commdpi.commdpi.com This reaction is catalyzed by L-aspartate-α-decarboxylase (ADC), also known as aspartate 1-decarboxylase (EC 4.1.1.11), which removes the α-carboxyl group from L-aspartate to produce β-alanine and carbon dioxide. frontiersin.orgresearchgate.netnih.govwikipedia.org This pathway is a crucial step in the biosynthesis of pantothenate, a precursor to coenzyme A. nih.govbiorxiv.orgnih.govwikipedia.org

Aspartate decarboxylases (PanD) exhibit enzymatic specificity for L-aspartate as their substrate. mdpi.comresearchgate.netwikipedia.org These enzymes are classified into two types based on their required cofactor: pyruvate-dependent and pyridoxal-5′-phosphate (PLP)-dependent. frontiersin.orgmdpi.com The pyruvate-dependent ADCs are primarily found in prokaryotes, particularly bacteria, and require a covalently bound pyruvoyl group for activity. nih.govmdpi.com PLP-dependent ADCs are more common in eukaryotes, such as plants and insects, and require PLP as a cofactor. frontiersin.orgmdpi.com While some enzymes might exhibit promiscuous activity, the efficiency of other decarboxylases towards aspartate is generally considered too low to be physiologically relevant for β-alanine synthesis compared to dedicated ADCs. nih.gov

The prevalence of the aspartate decarboxylation pathway for β-alanine synthesis varies across different organisms. While it is considered a main pathway in many bacteria, including Escherichia coli and Corynebacterium glutamicum, other organisms utilize different primary routes. biorxiv.orgmdpi.combiorxiv.org For instance, in some α-proteobacteria, the uracil degradation pathway is the primary route for de novo β-alanine synthesis, even if they possess the panD gene. biorxiv.orgbiorxiv.org Plants may also synthesize β-alanine from L-aspartate, although the presence and characterization of a dedicated ADC in plants have been less definitively established compared to prokaryotes. frontiersin.orgnih.gov Insects also utilize ADC proteins for β-alanine synthesis, which is then used for the biosynthesis of compounds like N-β-alanyl dopamine (B1211576) and carnosine. asm.org

Enzymatic Specificity of Aspartate Decarboxylases

Uracil Degradation Pathway

The degradation of uracil, a pyrimidine (B1678525) base, is another significant route for β-alanine biosynthesis in various organisms, including plants, yeast, and bacteria. wikipedia.orgnih.govfrontiersin.orgbio-rad.comnih.govoatext.com This reductive pyrimidine degradation pathway involves the conversion of uracil through a series of enzymatic steps. nih.govbio-rad.comoatext.com Uracil is first reduced to dihydrouracil (B119008) by dihydrouracil dehydrogenase. frontiersin.orgbio-rad.comoatext.com Dihydropyrimidinase then catalyzes the hydrolytic ring opening of dihydrouracil to form N-carbamoyl-β-alanine. frontiersin.orgbio-rad.comoatext.com Finally, β-ureidopropionase (also called β-alanine synthase) hydrolyzes N-carbamoyl-β-alanine to yield β-alanine, ammonia, and carbon dioxide. nih.govfrontiersin.orgbio-rad.combiorxiv.orgoatext.com This pathway is a major source of β-alanine in mammals and certain bacteria like Clostridium uracilicum and some α-proteobacteria. biorxiv.orgbiorxiv.orgoatext.comresearchgate.net

Propionate Pathway

The propionate pathway is a biosynthetic route for β-alanine observed in plants and suspected in bacteria. nih.govfrontiersin.orgnih.gov This pathway involves the conversion of propionate through several enzymatic reactions. Propionate is initially activated to propionyl-CoA. frontiersin.orgnih.gov Propionyl-CoA is then oxidized to acrylyl-CoA, which is subsequently hydrated to 3-hydroxypropionyl-CoA. frontiersin.orgnih.gov Hydrolysis yields 3-hydroxypropionate, which is further oxidized to malonate semialdehyde. frontiersin.orgnih.gov The final step involves a transamination reaction where an amino group is transferred to malonate semialdehyde, forming β-alanine. nih.govfrontiersin.orgnih.govresearchgate.netresearcher.lifenih.gov This pathway can be linked to the metabolism of branched-chain amino acids like isoleucine and valine, which can be converted to propionyl-CoA. frontiersin.orgresearchgate.netresearcher.lifenih.gov

Isomerization from α-Alanine

While this compound (α-alanine) and β-alanine are isomers with the same chemical formula (C₃H₇NO₂), direct enzymatic isomerization from α-alanine to β-alanine is not a commonly described or primary biosynthetic pathway based on the search results. The main biosynthetic routes for β-alanine involve the modification of different precursor molecules like aspartate, uracil, or propionate, rather than the rearrangement of α-alanine. wikipedia.orgnih.govfrontiersin.orgbio-rad.comnih.govoatext.com Some sources mention the interconversion of pyruvate and this compound via transamination researchgate.net, and β-alanine can be metabolized into malonate semialdehyde and this compound via transamination wikipedia.org, suggesting a metabolic link, but not a direct isomerization pathway for de novo β-alanine synthesis from α-alanine.

Evolutionary Diversification of β-Alanine Synthesis

While alpha-alanine is the proteinogenic form, β-alanine is a non-proteinogenic amino acid with significant biological roles, notably as a precursor for carnosine and pantothenate (Vitamin B5). frontiersin.orgbiorxiv.org The synthesis pathways for β-alanine exhibit evolutionary diversification across different domains of life.

In bacteria, the primary pathway for β-alanine synthesis has traditionally been considered the decarboxylation of L-aspartate, catalyzed by L-aspartate-α-decarboxylase (ADC). biorxiv.org This reaction is often linked to the pantothenate synthesis pathway. biorxiv.org

However, recent research has revealed alternative β-alanine synthesis routes, particularly in α-proteobacteria. These bacteria often lack the canonical L-aspartate-α-decarboxylase and instead utilize a β-alanine synthase, which is the terminal enzyme in the reductive pathway of uracil degradation. biorxiv.org This enzyme catalyzes the formation of β-alanine from 3-ureidopropionic acid. biorxiv.org This finding demonstrates that β-alanine synthesis pathways have diversified beyond the previously assumed single primary route in bacteria.

In plants, β-alanine can also be synthesized through the degradation of uracil. frontiersin.org Additionally, aspartate 1-decarboxylase can directly decarboxylate L-aspartate into β-alanine, which can then feed into coenzyme A biosynthesis. frontiersin.org The distribution of this pathway varies widely among higher plants. frontiersin.org

Studies on the molecular diversity and evolution of amino acids in simulated carbonaceous chondrite parent bodies suggest that β-amino acids, including β-alanine, may have played a role in prebiotic chemistry, although their stability under certain simulated conditions appears lower compared to some alpha-amino acids. acs.org

Adaptive laboratory evolution studies in Escherichia coli have also shown the emergence of novel β-alanine synthesis pathways, utilizing evolved enzymes like ornithine decarboxylase (SpeC) to bypass damaged canonical pathways. researchgate.net This highlights the potential for metabolic pathways to evolve and adapt, leading to diversification in the synthesis of even seemingly simple molecules like β-alanine.

Genetic and Enzymatic Regulation of Alanine Anabolism

The synthesis of alanine is subject to regulatory mechanisms at both the genetic and enzymatic levels to ensure appropriate cellular levels and coordinate with other metabolic processes.

Gene Regulation of Key Biosynthetic Enzymes

Research in Paenibacillus sabinae T27 has shown that the transcription of ald1, encoding alanine dehydrogenase (ADH1), is positively regulated by the alanine-responsive regulator AdeR. pnas.org High intracellular levels of alanine, which increase with higher external ammonium concentrations, are dependent on ADH1 activity. pnas.org This demonstrates a direct link between intracellular alanine levels and the regulation of a key alanine biosynthetic enzyme's gene expression.

In Saccharomyces cerevisiae, the expression of ALT1 and ALT2, genes presumably encoding alanine aminotransferases, is modulated by the intracellular alanine pool. plos.org ALT1 expression is induced by alanine, consistent with a role in alanine catabolism, while ALT2 expression is repressed by alanine, suggesting a potential role in biosynthesis, although the Alt2 protein appears to lack alanine aminotransferase activity. plos.org Both genes are negatively regulated by Nrg1. plos.org

Allosteric Control Mechanisms in Alanine Synthesis

Allosteric control provides a rapid and reversible mechanism to modulate enzyme activity in response to changes in metabolite concentrations. While the regulation of alanine synthesis is noted as not being as extensively characterized as some other amino acids, some insights into potential allosteric mechanisms exist. wikipedia.org

Alanine transaminase (ALT), the primary enzyme in alanine synthesis, catalyzes a reversible reaction, and its activity is influenced by the concentrations of its substrates and products (pyruvate, glutamate, alanine, and alpha-ketoglutarate). creative-proteomics.com The reversible nature allows cells to shift metabolic flux depending on nutritional status and energy demands. creative-proteomics.com

Although not directly related to alanine synthesis enzymes themselves, studies on other amino acid metabolic pathways highlight the importance of allosteric regulation. For instance, enzymes involved in the synthesis of threonine, lysine (B10760008), and isoleucine are subject to feedback inhibition by their end products, often through allosteric mechanisms. wikipedia.org Allosteric control involves the binding of effector molecules to sites distinct from the active site, inducing conformational changes that alter enzyme activity. numberanalytics.comkarger.com

Research on alanine dehydrogenase (ADH1) in Paenibacillus sabinae T27 suggests that the high levels of alanine synthesized by ADH1 can inhibit glutamine synthetase (GS) activity. pnas.org This inhibition can occur either through binding to the active site or potentially via an allosteric interaction. pnas.org While this is an effect of alanine on an enzyme in nitrogen metabolism rather than direct allosteric feedback on its own synthesis enzymes, it demonstrates how alanine can exert allosteric influence on related metabolic pathways.

The study of alanine synthesis in Escherichia coli identified that the major alanine-synthesizing transaminases, YfbQ and YfdZ, are dimers with Michaelis constants (Km) for pyruvate within the intracellular range, suggesting their activity is responsive to pyruvate availability. nih.govnih.govasm.org While not explicitly described as allosteric regulation in these specific enzymes, the kinetic properties and responsiveness to substrate concentration are fundamental aspects of enzymatic control.

Catabolism and Metabolic Cycling of Alanine

Alanine as a Substrate in Central Carbon Metabolism

The metabolic versatility of alanine is evident in its direct interface with core energy-generating pathways.

Pyruvate (B1213749) Interconversion and Link to Tricarboxylic Acid Cycle

The cornerstone of alanine catabolism is its interconversion with pyruvate, a key intermediate in glycolysis. This reaction is catalyzed by alanine transaminase (ALT), also known as serum glutamate-pyruvate transaminase (SGPT) creative-proteomics.com. ALT facilitates the transfer of an amino group from alanine to alpha-ketoglutarate (B1197944), yielding pyruvate and glutamate (B1630785) creative-proteomics.com. This reversible reaction allows alanine to be readily converted into a form that can enter the central metabolic pathways.

The pyruvate produced from alanine can then enter the Tricarboxylic Acid (TCA) cycle, also known as the Citric Acid Cycle or Krebs cycle, after being converted to acetyl-CoA creative-proteomics.comnih.gov. Within the TCA cycle, acetyl-CoA is oxidized, generating ATP through oxidative phosphorylation, thus providing energy for cellular processes creative-proteomics.comnih.gov. This link highlights alanine's potential as an energy substrate, particularly when glucose is scarce creative-proteomics.com.

Beyond direct energy provision, the pyruvate derived from alanine can also be utilized in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, predominantly in the liver creative-proteomics.com. This pathway is vital for maintaining blood glucose levels during periods of fasting or prolonged physical activity creative-proteomics.com. The dynamic interconversion between alanine and pyruvate is therefore crucial for the metabolic adaptation to varying energy demands and nutrient availability creative-proteomics.com.

Research has underscored the significance of this metabolic link. Studies employing stable isotope tracing techniques have indicated that alanine originating from skeletal muscle can exert control over hepatic mitochondrial oxidation rates and glucose production, particularly during extended fasting in humans jci.org. This finding emphasizes the critical metabolic crosstalk between the liver and skeletal muscle mediated by the glucose-alanine cycle during transitions in nutritional status jci.org.

Contributions to Cellular Redox Balance

The reversible transamination between alanine and pyruvate also contributes to maintaining cellular redox balance, specifically by influencing the ratio of NAD+ to NADH creative-proteomics.com. This reaction's connection to both glycolysis and mitochondrial metabolism allows it to impact the availability of NAD+, a coenzyme essential for sustaining glycolytic flux, especially under low-oxygen conditions creative-proteomics.comnih.govoup.com.

The influence of this metabolic interplay extends to the regulation of key enzymes involved in glycolysis and gluconeogenesis, such as pyruvate kinase (PK) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), whose activities are indirectly modulated by the flux through the alanine-pyruvate interconversion creative-proteomics.com.

Inter-organ Alanine Metabolism and Transport

Alanine serves as a critical vehicle for the transport of both carbon and nitrogen between different organs, playing a particularly important role in the metabolic communication between muscle and liver.

Glucose-Alanine Cycle (Cahill Cycle) Dynamics

The Glucose-Alanine Cycle, also referred to as the Cahill Cycle or Alanine Cycle, is a metabolic pathway that facilitates the transfer of amino groups and carbon skeletons from skeletal muscle to the liver wikipedia.orgontosight.aigertitashkomd.com. This cycle becomes particularly active during periods of fasting or prolonged exercise when muscle protein breakdown increases to provide substrates for energy gertitashkomd.comsketchy.com.

The cycle is initiated in muscle tissue. Here, amino groups, primarily derived from the catabolism of branched-chain amino acids, are transferred to pyruvate, a product of glycolysis, through the action of alanine transaminase wikipedia.orgontosight.aisketchy.com. This transamination effectively sequesters ammonia (B1221849), a toxic byproduct of amino acid breakdown, into alanine sketchy.com.

The newly synthesized alanine is then released from the muscle into the bloodstream and transported to the liver creative-proteomics.comontosight.aigertitashkomd.com. In the liver, the reverse reaction occurs, catalyzed by hepatic alanine transaminase, converting alanine back to pyruvate and releasing the amino group creative-proteomics.comontosight.aigertitashkomd.com. This released amino group then enters the urea (B33335) cycle, the primary pathway for the detoxification and excretion of excess nitrogen from the body creative-proteomics.comwikipedia.orggertitashkomd.com.

While the Glucose-Alanine Cycle shares similarities with the Cori cycle (which transports lactate), it is considered less energetically efficient in terms of net ATP production due to the energy demands of urea synthesis wikipedia.org. Nevertheless, its role in nitrogen transport and maintaining glucose homeostasis is indispensable wikipedia.orggertitashkomd.com.

The activity of the cycle is modulated by various factors, including the availability of glucose and amino acids, as well as hormonal signals such as insulin (B600854) and glucagon (B607659) ontosight.ai. During conditions of low glucose availability, the cycle's activity is upregulated to support increased glucose production ontosight.ai.

Data regarding inter-organ amino acid transport indicates that alanine is a major amino acid transported by blood cells, contributing significantly to the movement of amino acids from muscle and the gut to the liver in individuals in a postabsorptive state nih.gov. Studies have demonstrated that a substantial portion of the net output of alanine from the leg and gut, and its uptake by the splanchnic region, occurs via blood cells, likely erythrocytes nih.gov.

Nitrogen Transport and Gluconeogenic Substrate Provision

A primary function of the Glucose-Alanine Cycle is the efficient transport of nitrogen from peripheral tissues, particularly skeletal muscle, to the liver for detoxification through the urea cycle creative-proteomics.comwikipedia.orgontosight.aigertitashkomd.com. Muscle tissue lacks the complete set of enzymes required for the urea cycle and thus relies on synthesizing alanine to safely export surplus nitrogen generated from the catabolism of amino acids wikipedia.org. Alanine serves as a non-toxic carrier molecule for ammonia nyu.edu.

Upon reaching the liver, the amino group from alanine is transferred to alpha-ketoglutarate, forming glutamate, which subsequently enters the urea cycle creative-proteomics.comwikipedia.orggertitashkomd.com. This process is crucial for preventing the accumulation of toxic levels of ammonia in the bloodstream creative-proteomics.comgertitashkomd.com.

Concurrently, the pyruvate generated from the deamination of alanine in the liver serves as a vital substrate for gluconeogenesis creative-proteomics.comontosight.aigertitashkomd.com. This is particularly important during fasting or prolonged exercise when hepatic glycogen (B147801) stores are depleted creative-proteomics.comgertitashkomd.com. The glucose synthesized through this pathway is then released into the circulation, providing essential energy to tissues, including muscle ontosight.aigertitashkomd.com. This recycling of carbon skeletons between muscle and liver represents a key aspect of the cycle's function wikipedia.org.

The relative amounts of alanine and glutamine released from muscles into the bloodstream can be influenced by the availability of pyruvate and ammonia mdpi.com. When glycolysis is highly active, the synthesis and release of alanine are favored mdpi.com.

Hepatic Alanine Metabolism

The liver acts as a central processing organ for alanine within the framework of the Glucose-Alanine Cycle creative-proteomics.com. Upon its arrival in the liver, alanine undergoes transamination catalyzed by hepatic alanine transaminase, resulting in the formation of pyruvate and glutamate creative-proteomics.comontosight.ai.

The metabolic fate of the pyruvate produced in the liver is largely dictated by the body's current metabolic state. During fasting conditions, this pyruvate is primarily channeled into gluconeogenesis to synthesize glucose creative-proteomics.comontosight.ai. This energy-intensive process requires ATP and GTP uh.edu. The glucose generated is subsequently released into the bloodstream to maintain normoglycemia ontosight.ai.

The glutamate formed from the transamination of alanine in the liver plays a critical role in nitrogen metabolism creative-proteomics.com. Its amino group is directed into the urea cycle, thereby facilitating the detoxification of ammonia and its eventual excretion as urea creative-proteomics.comwikipedia.orggertitashkomd.com. The liver's capacity to metabolize alanine and regulate nitrogen excretion is essential for maintaining systemic homeostasis and preventing the potentially harmful accumulation of ammonia creative-proteomics.com.

Research has indicated that changes in the rate of glucose-alanine cycling can impact hepatic mitochondrial oxidation nih.gov. Studies in humans have demonstrated that reduced glucose-alanine cycling rates can become rate-limiting for hepatic pyruvate carboxylase flux following prolonged fasting, leading to decreased rates of hepatic mitochondrial oxidation nih.gov.

Alanine Turnover in Skeletal Muscle

Skeletal muscle is a significant site of alanine metabolism and a major contributor to circulating alanine, particularly during periods of metabolic stress such as fasting or prolonged exercise. Alanine is produced in muscle primarily through the transamination of pyruvate, a key intermediate of glycolysis, catalyzed by the enzyme alanine transaminase (ALT). creative-proteomics.com This process allows for the removal of nitrogen from the muscle, as the amino group from glutamate is transferred to pyruvate to form alanine and alpha-ketoglutarate. creative-proteomics.com

During exercise, the release of alanine and glutamine from skeletal muscle can significantly exceed that of other amino acids, accounting for a substantial portion of the total amino acid output. biologists.com Studies have shown that leg alanine release increases significantly during exercise at various intensities. biologists.com This accelerated release is likely due to increased muscular production from glycolytic pyruvate and other amino acids, coupled with potentially decreased hepatic utilization for gluconeogenesis. nih.gov

Protein turnover in skeletal muscle also contributes to the alanine pool. Accelerated protein degradation can lead to increased formation and release of alanine and glutamine from muscle tissue. nih.gov For instance, studies in mice with hereditary muscular dystrophy observed increased alanine and glutamine release from hind limb muscle preparations, which correlated with accelerated protein degradation. nih.gov

In conditions like experimental chronic uremia, skeletal muscle also exhibits increased alanine and glutamine formation and release. nih.gov This increased release in uremic muscle showed insensitivity to suppression by epinephrine (B1671497) or serotonin, unlike in control muscles, potentially linked to decreased cAMP levels and subsensitization of agonist-stimulated adenylate cyclase. nih.gov

Renal Alanine Metabolism

The kidneys also play a role in alanine metabolism, although their contribution to gluconeogenesis from alanine appears to be less significant compared to the liver. mdpi.com The renal metabolism of alanine involves both production and utilization. Alanine can be metabolized by transamination with alpha-ketoglutarate to form glutamate, which is subsequently deaminated to liberate ammonia. mdpi.comjci.org This process is particularly relevant in the context of renal ammonia production.

Conversely, alanine is also formed in the kidneys by the transamination of pyruvate with either glutamate or glutamine and is released into the renal venous blood. jci.org The balance between renal alanine production and utilization is influenced by the concentrations of the reactants. mdpi.comjci.org When plasma alanine concentration is within the normal range, renal production of alanine generally exceeds its utilization. jci.orgnih.gov However, increasing plasma alanine concentration can reduce production and increase utilization. jci.org

In acidotic states, the kidney extracts alanine from plasma and utilizes it as a precursor for ammonia production. jci.orgnih.gov Simultaneously, de novo formation of alanine occurs within tubular cells, contributing to the alanine in renal venous blood. nih.gov While alanine can contribute to ammonia and glucose production in the kidney during acidosis, its influence may be less pronounced compared to glutamine. physiology.org Studies in rat and dog renal tubules have shown that alanine's contribution to ammonia production during acidosis is significantly less than that of glutamine, and increasing alanine concentration does not augment ammonia or glucose production in this state. physiology.org

Neural Alanine Metabolism and Cycling

Alanine metabolism and cycling also occur in the brain, playing a role in amino acid homeostasis and ammonia transfer, particularly in conjunction with the glutamate/glutamine cycle. mdpi.comresearchgate.net While alanine may not directly contribute significantly to energy or neurotransmitter metabolism in the brain under normal conditions, it is suggested to act as an important carrier for ammonia transfer from neurons to glial cells. mdpi.comresearchgate.netnih.gov

Studies investigating alanine transport and metabolism in brain tissue have indicated that alanine cycling occurs subsequent to glutamate/glutamine cycling. researchgate.netnih.gov Alanine uptake into astrocytes appears to be largely mediated by system L isoform LAT2, while uptake into neurons may involve Na+-dependent transporters like system B0 isoform B0AT2. researchgate.netnih.gov Inhibition of system L transport has been shown to impact alanine cycling. researchgate.netnih.gov

The cerebellum, like other brain regions, exhibits tightly coupled cellular metabolism where glutamate/glutamine and alanine cycling play significant roles. mdpi.comnih.gov Inhibition of amino acid transporters, such as neural system A isoform SNAT1, can lead to decreased metabolite pools and reduced fluxes, highlighting the importance of these transport systems in cerebellar amino acid homeostasis. mdpi.comnih.gov The decrease in alanine levels observed with certain transport inhibitors further supports its involvement in the glutamate/glutamine cycle and the return of ammonia from neurons to astrocytes. mdpi.com

Alanine Metabolism in Specific Physiological States (e.g., Fasting, Hypoxia)

Alanine metabolism is significantly altered in various physiological states, including fasting and hypoxia, reflecting its role in glucose homeostasis and nitrogen balance.

During fasting, the glucose-alanine cycle becomes particularly important for maintaining blood glucose levels. creative-proteomics.comjci.org Skeletal muscle releases alanine, which is transported to the liver. creative-proteomics.com In the liver, alanine serves as a key substrate for gluconeogenesis, where it is converted to pyruvate and then to glucose. creative-proteomics.comjci.org This cycle facilitates the transfer of nitrogen from muscle to the liver for urea synthesis, while providing the liver with a carbon source for glucose production. creative-proteomics.comjci.org Prolonged fasting can lead to a decrease in hepatic alanine turnover and endogenous glucose production, although the gluconeogenic contribution from alanine remains crucial. jci.org

Hypoxia also impacts alanine metabolism. Under low oxygen conditions, there can be an increase in blood alanine levels. nih.gov This hyperalaninemia during hypoxia may result from increased muscular production of alanine from glycolytic pyruvate and other amino acids, coupled with decreased hepatic utilization for gluconeogenesis due to impaired oxidative metabolism. nih.gov In plants, hypoxia induces the accumulation of alanine, and alanine aminotransferase (AlaAT) plays a key role in this process by catalyzing the reversible interconversion of pyruvate and glutamate to alanine and 2-oxoglutarate. mdpi.comcabidigitallibrary.org This mechanism helps in saving carbon under oxygen limitation. mdpi.com During post-hypoxia recovery, the stored carbon in alanine can be mobilized via the AlaAT/glutamate dehydrogenase cycle. mdpi.com

In the context of renal metabolism during metabolic acidosis, while alanine is utilized for ammonia production, its contribution and the influence of increased alanine concentration on this process are limited compared to glutamine. physiology.org

D-Alanine Metabolism and Degradation

D-Alanine, the enantiomer of L-alanine, is a non-proteinogenic amino acid that plays important roles, particularly in bacteria where it is a key component of peptidoglycan, a major structural element of the cell wall. asm.orgnih.gov While less abundant in mammals, D-alanine metabolism and degradation pathways exist.

The degradation of D-alanine primarily occurs through the action of enzymes like D-amino acid oxidase (DAAO) and D-amino acid dehydrogenase. asm.orgontosight.ai

D-Amino Acid Oxidases and Related Enzymes

D-Amino acid oxidase (DAAO) is a flavoenzyme containing FAD that catalyzes the oxidative deamination of neutral D-amino acids, including D-alanine. frontiersin.orgworthington-biochem.comfrontiersin.org This reaction results in the production of the corresponding alpha-keto acid (pyruvate in the case of D-alanine), ammonia, and hydrogen peroxide. frontiersin.orgworthington-biochem.comfrontiersin.org The reaction catalyzed by DAAO can be represented as:

D-alanine + H2O + O2 → Pyruvate + NH3 + H2O2

DAAO is found in various organisms, including mammals, yeast, and bacteria. frontiersin.orgfrontiersin.org In humans, DAAO is highly expressed in the liver and kidney, particularly in proximal tubule cells. frontiersin.org In the kidney, DAAO has been implicated in the metabolism of D-amino acids and can contribute to the generation of hydrogen peroxide, which may be associated with renal damage in certain conditions. frontiersin.org

In bacteria, D-amino acid dehydrogenase also plays a role in D-alanine degradation, catalyzing the conversion of D-alanine to pyruvate. asm.orgontosight.ai This reaction involves NAD+ as a cofactor:

D-alanine + H2O + NAD+ → Pyruvate + NH3 + NADH + H+

Bacterial alanine racemases are enzymes that interconvert this compound and D-alanine. asm.orgontosight.ai These enzymes are crucial for providing the D-alanine required for peptidoglycan synthesis. ontosight.ai Some bacteria possess both biosynthetic and catabolic alanine racemases.

DAAO has also been studied for its potential antibacterial properties, as its activity on D-alanine (derived from bacterial peptidoglycan) can generate hydrogen peroxide, a microbicidal compound. frontiersin.orgfrontiersin.org

Data on D-amino acid oxidase activity can vary depending on the source and assay conditions. For example, D-amino acid oxidase from porcine kidney is reported to have an activity of ≥2 units per mg dry weight, where one unit oxidizes 1 µmole of D-alanine per minute at 37°C and pH 8.3. worthington-biochem.com In the yeast Rhodotorula gracilis, D-amino acid oxidase synthesis can be induced by D-alanine, with specific activities reaching up to 0.6 U (mg protein)−1 under certain growth conditions. microbiologyresearch.org

Table: Selected D-Amino Acid Oxidase Activity Data

| Source | Substrate | Activity (Units/mg dry weight or protein) | Conditions | Citation |

| Porcine Kidney | D-Alanine | ≥2 | 37°C, pH 8.3 | worthington-biochem.com |

| Rhodotorula gracilis | D-Alanine | Up to 0.6 (per mg protein) | Growth medium with D-alanine and glucose | microbiologyresearch.org |

Structural and Functional Roles of Alanine in Biomacromolecules

Alanine's Contribution to Protein Architecture and Stability

Alanine's structural characteristics make it a key player in defining and stabilizing protein secondary and tertiary structures. Its influence is observed across different levels of protein organization.

Propensity for Alpha-Helix Formation

Alanine is widely recognized for its high propensity to form alpha-helices. numberanalytics.comwikipedia.orgnih.govpnas.org This tendency is attributed to several factors. The small, non-bulky methyl side chain of alanine minimizes steric hindrance within the tightly coiled alpha-helical structure, allowing for favorable backbone dihedral angles. numberanalytics.comwikipedia.org Experimental data suggests that alanine contributes significantly to the stability of alpha-helices, a phenomenon observed in both natively unfolded proteins and alpha helix-support conjugates. researchgate.net The stabilization effect of alanine on the alpha-helix can be seen through its positive contribution to both the entropy and enthalpy of the system. researchgate.net While the high contribution to enthalpy might seem counterintuitive to the expected entropy decrease during the formation of ordered structures, it highlights a complex interplay of forces. researchgate.net

Studies using alanine-based peptides have been instrumental in analyzing the mechanism of helix formation and the contribution of side-chain interactions to protein stability. pnas.orgresearchgate.net Extensive characterization of various peptide sequences indicates that the favorable helicity of alanine-based peptides is largely due to the strong helix-stabilizing propensity of alanine. pnas.orgresearchgate.net The helix propensity of amino acids can be quantified, and alanine consistently ranks among the highest. nih.gov For instance, a helix propensity scale based on studies of peptides and proteins shows alanine with a value of 0 kcal/mol, serving as a reference, while other amino acids have less favorable (more positive) values. nih.gov

The stability conferred by alanine in helices can range from 0.4 to 2 kcal/mol relative to glycine (B1666218), depending on the position within the helix (internal vs. capping) and the surrounding context. numberanalytics.comresearchgate.net This variation is linked to factors such as the burial of hydrophobic surface upon folding and interference with hydrogen bonding to the solvent. researchgate.net The favorable helicity of alanine is partly explained by the correlation between the helix propensities of nonpolar amino acids and side-chain entropy; alanine requires no reduction in side-chain entropy upon helix formation. pnas.org Furthermore, solvent shielding plays a role, as the small alanine side chain does not impede water interactions with the peptide carbonyl groups in a polyalanine helix. pnas.org

| Amino Acid | Alpha Helix Propensity (kcal/mol) |

| Alanine (A) | 0 |

| Leucine (B10760876) (L) | 0.21 |

| Arginine (R) | 0.21 |

| Methionine (M) | 0.24 |

| Lysine (B10760008) (K) | 0.26 |

| Glutamine (Q) | 0.39 |

| Glutamic acid (E) | 0.40 |

| Isoleucine (I) | 0.41 |

| Tryptophan (W) | 0.49 |

| Serine (S) | 0.50 |

| Tyrosine (Y) | 0.53 |

| Phenylalanine (F) | 0.54 |

| Valine (V) | 0.61 |

| Histidine (H) | 0.61 |

| Asparagine (N) | 0.65 |

| Threonine (T) | 0.66 |

| Cysteine (C) | 0.68 |

| Aspartic acid (D) | 0.69 |

| Glycine (G) | 1.0 |

Data based on helix propensity scale for solvent-exposed residues in the middle positions of alpha-helices. nih.gov

Role in Beta-Sheet and Polyproline II Helix Stabilization

Beyond alpha-helices, alanine also contributes to the stability of other secondary structures, including beta-sheets and the left-handed polyproline II (PPII) helix. researchgate.net In fibrillar proteins, alanine can stabilize beta-sheets. researchgate.net For instance, in silk fibroin, which is rich in glycine, alanine, and serine, alanine side chains add rigidity to the beta-sheet structure, helping to maintain a properly pleated conformation. researchgate.net This rigidity helps avoid alternative conformations that could interfere with the formation of the multi-layer pleated-sheet structure. researchgate.net

The PPII helix is another conformation where alanine plays a stabilizing role. researchgate.net Studies on short alanine peptides have shown a high fraction of PPII structure at low temperatures. pnas.orgpnas.org The formation of the PPII helix in alanine sequences may involve cooperative effects, and water molecules can play a role in stabilizing this structure, potentially through water-bridged hydrogen bonds coating the PPII-helix surface. pnas.orgpnas.org Theoretical calculations suggest that the PPII backbone conformation can be the most stable in the presence of water, with beta structure being less stable. pnas.org However, the influence of local amino acid sequence on beta-sheet formation is not as well understood as for alpha-helices, and tertiary interactions with surrounding protein parts may play a dominant role in maintaining beta-sheet structure. nih.gov

Influence on Protein Folding Energetics and Conformational Ensembles

Alanine influences the energetics of protein folding and the distribution of protein conformational ensembles. The folding process involves navigating a complex energy landscape, and the amino acid composition affects this landscape. nih.gov The unfolding free energy of alanine-rich domains has been found to be an additive property, increasing linearly with chain length in alanine-rich alpha-helical peptides. nih.gov This suggests a predictable energetic contribution of alanine residues to the stability of helical structures during folding and unfolding. nih.gov

Computational studies, such as ab initio calculations, have investigated the potential energy surfaces for alanine chains, revealing stable conformations and the energy barriers between them. nih.gov These studies provide insights into the conformational preferences of alanine residues and their role in defining the folding pathway. nih.gov

Furthermore, alanine scanning mutagenesis is a technique used to probe the contribution of individual residues to protein stability and folding. By substituting other amino acids with alanine, researchers can assess the energetic impact of the original residue. This method has been used to study the stability of helices and the role of buried residues in protein stability. escholarship.orgpnas.org

Alanine also plays a role in shaping protein conformational ensembles, which represent the collection of different three-dimensional structures a protein can adopt. mdpi.com Techniques involving randomized alanine sequence masking have been used to expand the conformational diversity of predicted structural ensembles, helping to capture alternative protein conformations, including those relevant to ligand binding. mdpi.commdpi.com This highlights how alanine's inherent flexibility and packing properties can influence the range of accessible protein shapes.

Packing and Hydrophobic Core Interactions in Proteins

Alanine's small, non-polar methyl side chain is crucial for efficient packing within the hydrophobic core of proteins. The interior of soluble proteins is typically tightly packed with hydrophobic residues, and this packing is closely correlated with protein stability. escholarship.orgpnas.org Alanine, along with other small hydrophobic residues like glycine, contributes significantly to high packing values, particularly in the transmembrane helix-helix interfaces of integral membrane proteins. pnas.org In soluble proteins, alanine is also a common buried residue, contributing to the hydrophobic core alongside leucine. pnas.org

The tight packing facilitated by alanine in membrane proteins is thought to compensate for the reduced hydrophobic effect as a driving force for helix-helix association in the lipid bilayer. pnas.org Studies involving repacking the hydrophobic core of proteins with alanine and leucine have demonstrated that specific arrangements of these residues can lead to stable proteins with native-like structures. jh.edu The relative positions of alanine residues in the hydrophobic core can even influence the formation of different coiled-coil structures, such as two-stranded or four-stranded alpha-helical coiled-coils. nih.govoup.com For example, placing four alanine residues in the same plane of a potential four-stranded coiled-coil can create a cavity that destabilizes the structure, favoring a two-stranded arrangement. nih.govoup.com

Alanine in Peptide Synthesis and Engineering

Alanine is a fundamental building block in peptide synthesis and engineering, widely used due to its favorable properties. creative-proteomics.com

Strategies for Custom Peptide Synthesis Utilizing Alanine

Alanine is a common amino acid used in the chemical synthesis of custom peptides. masterorganicchemistry.com Its simple structure and non-reactive side chain make it straightforward to incorporate into growing peptide chains using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). masterorganicchemistry.comontosight.ai

In SPPS, amino acids are added sequentially to a solid support, and the process typically involves protecting groups to ensure that peptide bonds form specifically between the desired amino and carboxyl groups. masterorganicchemistry.com Alanine, with its minimal side-chain functionality, often does not require additional side-chain protection, simplifying the synthesis procedure. masterorganicchemistry.com

Alanine-based peptides are frequently used as model systems in peptide synthesis and folding studies due to their simplicity. ontosight.aiontosight.ai For example, hexa-L-alanine, a synthetic peptide composed of six L-alanine residues, is studied for its self-assembly properties and use in designing biomaterials and understanding protein interactions. ontosight.ai

Furthermore, alanine can be incorporated into peptides to modulate their properties. For instance, the introduction of non-canonical amino acids, including modified alanine analogues, is a strategy used in peptide drug development to enhance properties like cell permeability, oral bioavailability, and protease stability. rsc.org Strategies involving the synthesis of tailored C-glycosyl alanine analogues represent a flexible approach for creating modified peptides with potential therapeutic applications. nih.govacs.org

| Peptide Synthesis Strategy | Description | Relevance to Alanine |

| Solid-Phase Peptide Synthesis (SPPS) | Sequential addition of protected amino acids to a solid support to build a peptide chain. masterorganicchemistry.comontosight.ai | Alanine's simple side chain often simplifies protection strategies in SPPS. masterorganicchemistry.com |

| Incorporation of Non-Canonical Amino Acids (ncAAs) | Including modified amino acids in peptide sequences to alter properties. rsc.org | Modified alanine analogues are a class of ncAAs used to enhance peptide properties. rsc.org |

| Synthesis of Tailored Amino Acid Analogues (e.g., C-glycosyl alanine) | Chemical synthesis of modified amino acids for subsequent incorporation into peptides. nih.govacs.org | Allows for the creation of peptides with specific functionalities via alanine modification. nih.govacs.org |

Design and Characterization of Alanine-Containing Peptide Systems

Alanine's structural simplicity and biological relevance make it a valuable component in the design and characterization of synthetic peptide systems jpt.com. Alanine-rich peptides, for instance, have been studied for their aggregation behavior and stability nih.gov. The aggregation and self-assembly of polypeptides are influenced by factors such as sequence chemistry and solution temperature nih.gov. Studies on alanine-rich peptides have shown that they can form β-sheet structures under specific solution conditions and can be used as associative domains in multiblock peptide-polymer conjugates nih.gov.

Research has also focused on the structural and functional characterization of naturally occurring alanine-rich peptides. For example, an alanine-rich peptide analogue from Pleuronectes americanus (Pa-MAP), initially identified as an antifreeze peptide, demonstrated activity against various targets including tumoral cells, bacteria, viruses, and fungi plos.org. Its molecular mechanism of action was linked to its hydrophobic residues plos.org. Structural studies using techniques like circular dichroism and molecular dynamics simulations revealed that Pa-MAP exhibits high conformational stability and undergoes a conformational transition to a partial or full α-helical fold in different environments plos.org.

Alanine scanning is frequently used in the design and characterization of peptide libraries to identify key residues responsible for peptide function, stability, and conformation genscript.com. By sequentially substituting non-alanine residues with alanine, researchers can measure the resulting changes in activity and determine the contribution of individual amino acids to the peptide's functionality genscript.com. This approach has been applied to study various peptides, including those involved in immune responses and hormone activity genscript.comresearchgate.net.

Alanine in Directed Mutagenesis Studies of Proteins

Site-directed mutagenesis is a fundamental technique for investigating protein structure-function relationships and protein-protein interactions novapublishers.comgenscript.com. Among the various mutagenesis strategies, alanine scanning mutagenesis is a widely used and versatile approach novapublishers.comgenscript.comwikipedia.org.

Alanine Scanning Mutagenesis for Structure-Function Elucidation

Alanine scanning mutagenesis involves the systematic substitution of individual amino acid residues within a protein sequence with alanine genscript.comwikipedia.org. This technique is particularly useful for evaluating the role and relevance of specific amino acid side chains in protein regions of interest genscript.comwikipedia.org. Substituting a residue with alanine effectively removes the side chain atoms beyond the β-carbon, allowing researchers to infer the contribution of the original side chain to the protein's stability or function wikipedia.orgpnas.org.

This method has been instrumental in dissecting critical residues or "hot spots" essential for various protein functions genscript.comnih.gov. For instance, alanine scanning has been used to identify residues crucial for the interaction between human growth hormone and its receptor genscript.com. It has also been applied to map residues in human Fas ligand necessary for Fas receptor interaction and cytotoxic activity genscript.com. During the COVID-19 pandemic, alanine scanning mutagenesis was leveraged to map neutralizing epitopes in the SARS-CoV-2 Spike protein, identifying specific amino acids required for antibody binding genscript.com.

Computational alanine scanning mutagenesis methods have been developed to complement experimental approaches, providing a molecular view of the structural and energetic consequences of mutations novapublishers.combristol.ac.uk. These computational techniques can estimate changes in binding affinity and protein stability, aiding in the identification of hot spot residues novapublishers.combristol.ac.uk.

Analysis of Residue Importance in Protein-Protein and Protein-Ligand Interactions

Alanine scanning mutagenesis is a powerful experimental methodology for investigating the structural and energetic characteristics of protein complexes, particularly in identifying residues critical for protein-protein and protein-ligand interactions nih.govnih.gov. By systematically replacing interface amino acids with alanine, changes in the free energy of binding (ΔΔG) can be measured nih.gov. This process helps to identify the functional epitope, which consists of residues that make significant energetic contributions to the binding interaction pnas.orgnih.gov.

Studies have shown that protein-protein interactions often depend critically on a small number of "hot spot" residues at the interface, which contribute dominantly to the free energy of binding nih.gov. Alanine scanning mutagenesis is effective in identifying these hot spots novapublishers.comnih.gov. Computational methods have been developed to predict hot spot residues in protein complexes by analyzing energy terms contributing to interactions nih.gov.

Alanine scanning has also been successfully applied to study protein-ligand interactions nih.govf1000research.com. It can help evaluate individual residue contributions towards ligand interaction by computing the ligand interaction energy for each alanine mutant and calculating the corresponding ΔΔG values nih.gov. This analysis can provide insights into critical residues for interaction and aid in lead refinement in drug discovery nih.gov. Computational strategies based on molecular dynamics free energy simulations have been developed to quantitatively predict the effects of alanine scanning in protein-ligand complexes, such as those involving G-protein coupled receptors plos.org.

Alanine-Stretch Mutagenesis as a Protein Engineering Tool

While single alanine substitutions are valuable, systematic analysis of a protein can be laborious oup.com. Alanine-stretch mutagenesis offers a more efficient approach by substituting or inserting stretches of residues with alanines oup.comnih.gov. This method can be used to rapidly scan a whole protein sequence to probe secondary structures or characterize the catalytic or functional role of a stretch of residues oup.com. It also serves as a tool for studying protein stability and folding oup.com.

Alanine-stretch scanning mutagenesis can be particularly useful for epitope mapping and identifying permissive sites for inserting foreign epitopes in a protein oup.com. Methods have been developed to facilitate the introduction of alanine stretches, including those utilizing antibiotic resistance gene cartridges for selection oup.comnih.gov. This technique is considered reliable and flexible for general use in protein engineering oup.comnih.gov.

In protein engineering workflows, alanine scanning, including alanine-stretch mutagenesis, can help pinpoint residues that could be further modified to improve desirable protein properties genscript.comfrontiersin.org.

Enzymology and Biochemical Kinetics of Alanine Modifying Enzymes

Alanine Aminotransferases (ALT)

Alanine aminotransferase (ALT), also known as glutamate (B1630785) pyruvate (B1213749) transaminase (GPT), is a pivotal enzyme in amino acid and glucose metabolism. It catalyzes the reversible transfer of an amino group from alanine to -ketoglutarate, yielding pyruvate and glutamate wjgnet.comnih.gov. This reaction serves as a vital link between amino acid catabolism and the citric acid cycle, as well as gluconeogenesis .

Molecular Mechanisms of Transamination

The transamination reaction catalyzed by ALT involves a ping-pong mechanism utilizing the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6 fishersci.sewikipedia.orgamu.edu.azeclinpath.com. PLP is covalently bound to a lysine (B10760008) residue in the enzyme's active site, forming an internal aldimine wikipedia.orgamu.edu.az. The process begins with the amino group of alanine being transferred to the enzyme-bound PLP, forming a Schiff base (external aldimine) and releasing pyruvate wikipedia.orgeclinpath.com. The PLP is converted to pyridoxamine-5'-phosphate (PMP) in this step. Subsequently, PMP transfers the acquired amino group to -ketoglutarate, regenerating PLP and producing glutamate wjgnet.comeclinpath.com. This reversible transfer of the amino group allows for the interconversion of alanine and pyruvate, and -ketoglutarate and glutamate wjgnet.com.

Structural Biology and Active Site Characteristics

ALT enzymes are typically homodimers, with each subunit binding a molecule of the PLP coenzyme . The active site of ALT is where the transamination reaction takes place. PLP is crucial for this process, forming a Schiff base linkage with a lysine residue within the active site fishersci.se. The versatility of PLP in catalyzing various reactions, including transamination, stems from its ability to covalently bind the substrate and act as an electrophilic catalyst, stabilizing carbanionic reaction intermediates wikipedia.orgwikidoc.org.

Isoform Diversity and Subcellular Localization

In humans, two distinct ALT isozymes, ALT1 and ALT2, are produced from different genes nih.govresearchgate.net. These isoforms exhibit differential tissue expression and subcellular localization researchgate.net. ALT1 is predominantly found in the liver, where it is localized in the cytoplasm and endoplasmic reticulum nih.govresearchgate.net. ALT2, on the other hand, is more enriched in skeletal muscle and is localized to the mitochondria and endoplasmic reticulum in these cells researchgate.net. While both isoforms contribute to the total ALT activity detected in serum, ALT1 is thought to be primarily responsible for basal serum ALT activity researchgate.net. The differential subcellular localization of protein isoforms, including those of ALT, can be influenced by various factors such as alternative splicing and alternative polyadenylation, which affect regulatory elements like RNA binding protein sites and microRNA binding sites in the 3' untranslated regions of mRNA elifesciences.orgfrontiersin.org.

Kinetic Parameters and Regulatory Properties

The kinetic properties of ALT, such as substrate affinity () and catalytic efficiency (), can vary depending on the isoform and the organism. Studies on rat and human ALT have indicated the presence of soluble isoforms in the cytosol and mitochondria . For instance, the mitochondrial ALT in rats has been reported to have a significantly lower for alanine compared to the cytoplasmic ALT, suggesting a potentially more prominent role in pyruvate formation from alanine in mitochondria . However, later research suggested that a substantial portion of alanine-derived pyruvate originates in the cytoplasm, and the contribution of rat mitochondrial ALT to gluconeogenesis might be less significant than that of the cytoplasmic enzyme .

ALT activity can be influenced by various factors, including inhibitors. For example, amino-oxyacetate (AOA) is an inhibitor of PLP-dependent transaminases, including ALT .

Alanine Dehydrogenases (AlaDH)

Alanine dehydrogenase (AlaDH) (EC 1.4.1.1) is a microbial enzyme that catalyzes the reversible conversion between L-alanine and pyruvate nih.govtandfonline.com. This enzyme plays a central role in the metabolism of microorganisms, contributing to energy generation and the synthesis of essential cellular components like the peptidoglycan layer nih.govtandfonline.comcreative-enzymes.com.